
Dibutyl(diphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl(diphenyl)phosphanium chloride is a quaternary phosphonium salt, characterized by the presence of two butyl groups and two phenyl groups attached to a phosphorus atom, with a chloride ion as the counterion. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Dibutyl(diphenyl)phosphanium chloride can be synthesized through the reaction of dibutylphosphine with diphenylchlorophosphine in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the base facilitating the removal of hydrogen chloride to form the desired phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Dibutyl(diphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphonium salts.
科学研究应用
Dibutyl(diphenyl)phosphanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of dibutyl(diphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form stable bonds with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved include interactions with nucleophilic centers in organic molecules and coordination with metal ions in catalytic processes.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Tributylphosphine: Known for its applications in organic synthesis and as a reducing agent.
Tetraphenylphosphonium chloride: Used in phase-transfer catalysis and as a reagent in organic synthesis.
Uniqueness
Dibutyl(diphenyl)phosphanium chloride is unique due to its specific combination of butyl and phenyl groups, which impart distinct steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other phosphonium salts may not be as effective.
属性
CAS 编号 |
82867-58-1 |
|---|---|
分子式 |
C20H28ClP |
分子量 |
334.9 g/mol |
IUPAC 名称 |
dibutyl(diphenyl)phosphanium;chloride |
InChI |
InChI=1S/C20H28P.ClH/c1-3-5-17-21(18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,3-6,17-18H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
WNHNEOOYOXZCTO-UHFFFAOYSA-M |
规范 SMILES |
CCCC[P+](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


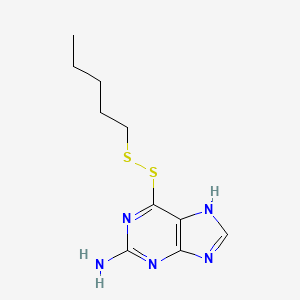

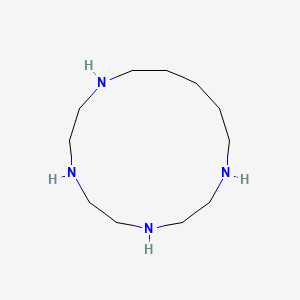
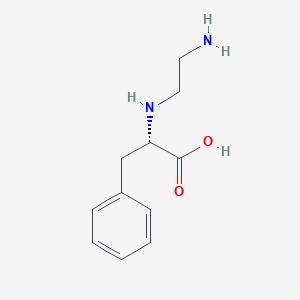

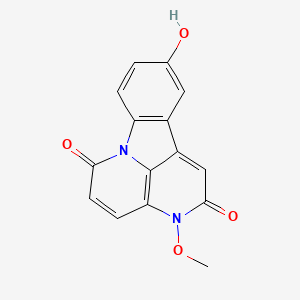

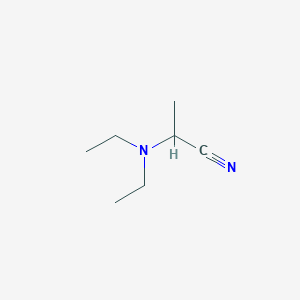
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
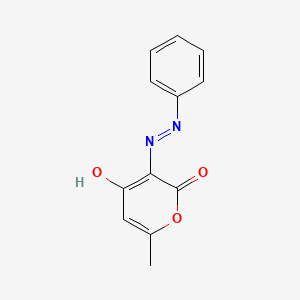
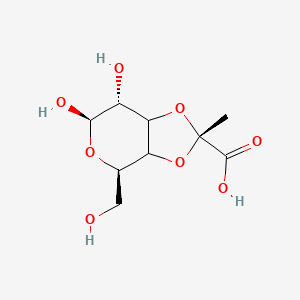
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
